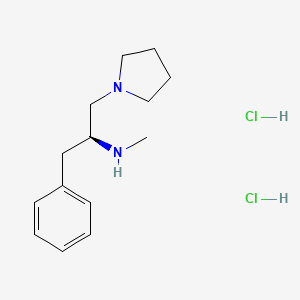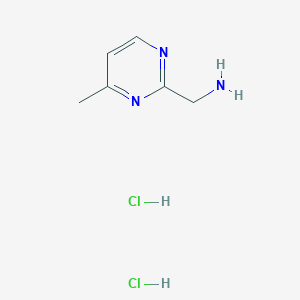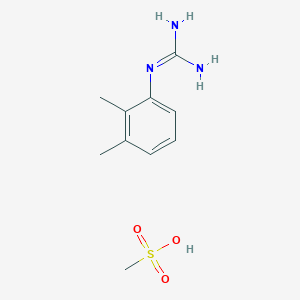
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Vue d'ensemble
Description
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride, commonly known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. Methamphetamine is a Schedule II controlled substance in the United States and is used for medical purposes, such as treating attention deficit hyperactivity disorder (ADHD) and obesity. However, it is also commonly used as a recreational drug due to its euphoric effects.
Mécanisme D'action
Methamphetamine acts as a potent agonist of the dopamine, norepinephrine, and serotonin transporters, leading to increased release of these neurotransmitters in the brain. This results in increased activity in the mesolimbic pathway, which is associated with the reward system in the brain.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased energy and alertness. Chronic use of Methamphetamine can lead to a number of negative health effects, including addiction, psychosis, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methamphetamine has a number of advantages and limitations for use in lab experiments. Its potent effects on the central nervous system make it a useful tool for studying the neurobiology of addiction and other psychiatric disorders. However, its potential for abuse and addiction make it difficult to use in human subjects, and its illegal status makes it difficult to obtain for research purposes.
Orientations Futures
There are a number of future directions for research on Methamphetamine, including the development of new medications for the treatment of addiction and other psychiatric disorders, the study of the long-term effects of Methamphetamine use on the brain and body, and the development of new methods for synthesizing Methamphetamine that are safer and more efficient. Additionally, research is needed to better understand the factors that contribute to Methamphetamine addiction and to develop effective prevention and treatment strategies.
Applications De Recherche Scientifique
Methamphetamine has been studied extensively for its effects on the central nervous system and its potential use in treating various medical conditions. Research has shown that Methamphetamine can increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased alertness, and decreased appetite.
Propriétés
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H/t14-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCTEKCJINDRX-UTLKBRERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1430899.png)

![Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1430901.png)

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1430905.png)


![4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B1430910.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1430912.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)

